Cas no 2172173-35-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid)

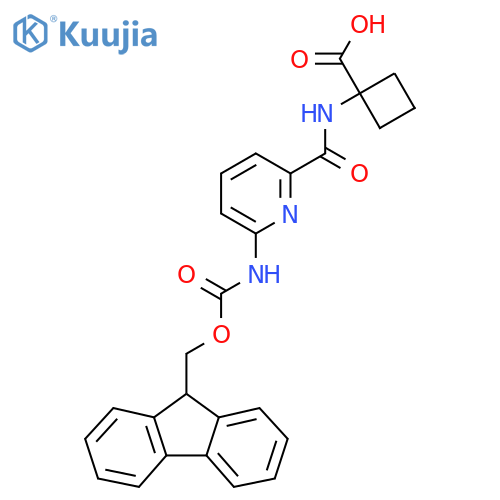

2172173-35-0 structure

商品名:1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid

- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid

- EN300-1502108

- 2172173-35-0

-

- インチ: 1S/C26H23N3O5/c30-23(29-26(24(31)32)13-6-14-26)21-11-5-12-22(27-21)28-25(33)34-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-5,7-12,20H,6,13-15H2,(H,29,30)(H,31,32)(H,27,28,33)

- InChIKey: KMEQXLHGTWWDCG-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CCC1)NC(C1C=CC=C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)N=1)=O)=O

計算された属性

- せいみつぶんしりょう: 457.16377084g/mol

- どういたいしつりょう: 457.16377084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 762

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502108-2500mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1502108-500mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1502108-0.05g |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1502108-5.0g |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1502108-10.0g |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1502108-10000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1502108-0.25g |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1502108-50mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1502108-5000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1502108-1000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |

2172173-35-0 | 1000mg |

$3368.0 | 2023-09-27 |

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2172173-35-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量